molecular formula C13H20 B14367569 1-Butyl-2,3,4-trimethylbenzene CAS No. 94278-88-3

1-Butyl-2,3,4-trimethylbenzene

Cat. No.: B14367569
CAS No.: 94278-88-3
M. Wt: 176.30 g/mol
InChI Key: AGNYWDNEEQTSFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2,3,4-trimethylbenzene is an aromatic hydrocarbon with the molecular formula C13H20. It is a derivative of benzene, where the benzene ring is substituted with a butyl group and three methyl groups. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2,3,4-trimethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzene is treated with an alkyl halide (such as butyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,3,4-trimethylbenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated HNO3 and H2SO4.

    Oxidation: KMnO4 or CrO3 in acidic conditions.

    Reduction: H2 gas with Pd/C catalyst.

Major Products Formed:

    Nitration: Nitro-1-butyl-2,3,4-trimethylbenzene.

    Oxidation: 1-Butyl-2,3,4-trimethylbenzoic acid.

    Reduction: 1-Butyl-2,3,4-trimethylcyclohexane.

Scientific Research Applications

1-Butyl-2,3,4-trimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: Studies on the biological activity of alkylbenzenes often include this compound to understand its effects on living organisms.

    Medicine: Research into potential pharmaceutical applications, such as its role in drug delivery systems or as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, solvents, and as an additive in various formulations.

Mechanism of Action

The mechanism of action of 1-butyl-2,3,4-trimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The aromatic ring’s electron-rich nature makes it susceptible to attack by electrophiles. The reaction proceeds through the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity . In biological systems, the specific molecular targets and pathways would depend on the context of its use, such as interactions with enzymes or receptors.

Comparison with Similar Compounds

    1,2,4-Trimethylbenzene:

    1,3,5-Trimethylbenzene:

    1-Butyl-3,4,5-trimethylbenzene: A structural isomer with the butyl group and methyl groups in different positions.

Uniqueness: 1-Butyl-2,3,4-trimethylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and physical properties. The presence of the butyl group can affect its solubility and interactions with other molecules compared to its trimethylbenzene counterparts.

Properties

IUPAC Name

1-butyl-2,3,4-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20/c1-5-6-7-13-9-8-10(2)11(3)12(13)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNYWDNEEQTSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=C(C=C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80759024
Record name 1-Butyl-2,3,4-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80759024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94278-88-3
Record name 1-Butyl-2,3,4-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80759024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.